molecular formula C12H11N3O2 B3016818 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 183863-86-7

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B3016818
CAS No.: 183863-86-7
M. Wt: 229.239
InChI Key: CFFSOMVZWYPUFP-UHFFFAOYSA-N
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Description

Historical Evolution of Nitrogen-Rich Bicyclic Heterocycles in Drug Design

The development of nitrogen-containing bicyclic systems traces back to early efforts to mimic natural alkaloids, which often feature fused heterocyclic cores. Pyrido[1,2-a]pyrimidines emerged in the late 20th century as synthetically challenging targets due to their strained bicyclic architecture and regioselectivity requirements. Initial synthetic routes, such as thermal cyclization of alkynamides derived from 2-aminopyridines, provided limited access to 2-oxo isomers but suffered from low yields and scalability issues.

A breakthrough occurred with the advent of transition-metal-catalyzed C–H functionalization strategies. For instance, Rh(III)-catalyzed annulation of alkenyl azoles with alkynes or diazoketones enabled efficient construction of -bicyclic systems with precise nitrogen placement. This methodology expanded the accessibility of pyrido[1,2-a]pyrimidine derivatives, including those with 3-carbaldehyde substituents, by leveraging directed C–H activation to control regiochemistry. Concurrently, multi-component reactions simplified the synthesis of structurally diverse analogs, such as 2-amino-5-arylpyrido[2,3-d]pyrimidine-4,7-diones, which demonstrated potent PAC1 receptor antagonism.

Table 1: Milestones in Pyrido[1,2-a]pyrimidine Synthesis

Era Methodology Key Advancement
1990s Thermal cyclization First 2-oxo isomer synthesis
2010s Rh(III)-catalyzed C–H activation Regiocontrolled annulation
2020s Multi-component reactions Rapid access to bioactive derivatives

Strategic Importance of Ring-Junction Nitrogen Atoms in Bioactive Compound Development

The placement of nitrogen atoms at the ring junction of pyrido[1,2-a]pyrimidines confers distinct electronic and steric properties that enhance target engagement. Quantum mechanical studies reveal that the bridgehead nitrogen increases aromatic π-electron density, facilitating π–π stacking interactions with biological targets such as kinase ATP-binding pockets. This electronic modulation explains the enhanced anticancer activity observed in carboxamide derivatives bearing 3-carbaldehyde groups, where the aldehyde moiety participates in covalent binding with catalytic lysine residues.

Furthermore, the nitrogen’s position directs functionalization strategies. For example, 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde exploits the allylamino group’s conformational flexibility to optimize hydrophobic interactions in enzyme active sites. Comparative analyses of analogs demonstrate that shifting the nitrogen to alternative ring positions (e.g., pyrido[2,3-d]pyrimidines) alters hydrogen-bonding capacity, as seen in PAC1 antagonists where 2-amino groups mediate critical receptor contacts.

Table 2: Bioactivity Correlation with Nitrogen Placement

Derivative Class Nitrogen Position Key Bioactivity Target Interaction
3-Carboxamides Ring-junction Anticancer (IC50: 1.2–4.8 μM) Kinase ATP-binding pocket
2-Amino-5-aryl-diones C2 PAC1 antagonism (EC50: 28 nM) Transmembrane domain
9-Methyl-4-oxo derivatives N1 Antimicrobial (MIC: 8 μg/mL) Bacterial topoisomerase IV

The synthetic versatility of the 3-carbaldehyde group further enables late-stage diversification. Schiff base formation with amine nucleophiles generates imine-linked prodrugs, while reductive amination produces stable secondary amines for pharmacokinetic optimization. These transformations underscore the scaffold’s utility as a modular platform for structure-activity relationship studies.

Properties

IUPAC Name

4-oxo-2-(prop-2-enylamino)pyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O2/c1-2-6-13-11-9(8-16)12(17)15-7-4-3-5-10(15)14-11/h2-5,7-8,13H,1,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFFSOMVZWYPUFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=C(C(=O)N2C=CC=CC2=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method is the reaction of 2-phenylimidazo[1,2-a]pyrimidines with Vilsmeier–Haack reagent in the presence of glycerol as a green reaction medium under microwave irradiation at 400 watts and 90°C . This method offers mild reaction conditions, high yield, short reaction time, and a clean reaction profile, avoiding toxic catalysts and hazardous organic solvents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of microwave-assisted synthesis and green reaction media like glycerol suggests potential scalability for industrial applications. The focus on environmentally friendly and efficient synthesis methods aligns with current trends in industrial chemistry.

Chemical Reactions Analysis

Types of Reactions

2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The carbonyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions at the aldehyde group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild acidic or basic conditions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit specific enzymes or receptors, leading to therapeutic effects. For example, it may act as an inhibitor of dihydrofolate reductase (DHFR) or epidermal growth factor receptor (EGFR), which are common targets in cancer therapy .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Key analogs and their properties are summarized below:

Compound Name Substituent at Position 2 Molecular Formula Molecular Weight (g/mol) Solubility Trends Synthetic Route
2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (Target) Allylamino C₁₂H₁₀N₃O₂ 228.23 Moderate (hydrophobic allyl) Substitution of 2-chloro precursor
2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Chloro C₉H₄ClN₂O₃ 223.45 Low (halogenated) Intermediate in synthesis
2-Hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde Hydroxyl C₉H₆N₂O₃ 190.15 High (polar hydroxyl) Hydrolysis or oxidation
2-(Allylamino)-3-{thiazolidinone-furyl}-4H-pyrido[1,2-a]pyrimidin-4-one Complex thiazolidinone C₂₁H₁₈N₄O₃S₂ 462.52 Very low (bulky substituents) Multi-step condensation

Key Observations:

  • Polarity and Solubility: The hydroxyl derivative () exhibits higher aqueous solubility due to its polar -OH group, whereas the allylamino analog’s hydrophobicity may limit solubility. The chloro derivative’s low solubility aligns with halogenated compounds .

Biological Activity

2-(Allylamino)-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is a heterocyclic compound that has attracted significant interest due to its potential biological activities and therapeutic applications. This compound features a unique fused pyrido[1,2-a]pyrimidine ring system, which is known for its diverse biological activities. Understanding the biological activity of this compound can provide insights into its potential as a therapeutic agent.

The compound's chemical structure is characterized by an allylamino group and a carbonyl functional group, which contribute to its reactivity and biological properties. The synthesis of this compound typically involves multicomponent reactions and condensation techniques. For instance, one common method includes the reaction of 2-phenylimidazo[1,2-a]pyrimidines with Vilsmeier–Haack reagent under microwave irradiation, highlighting the compound's synthetic versatility .

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Notably, it has been identified as an inhibitor of dihydrofolate reductase (DHFR) and epidermal growth factor receptor (EGFR), both of which are critical in cancer therapy. The inhibition of these enzymes can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, including breast and lung cancer cells. The compound's mechanism involves the induction of cell cycle arrest and apoptosis .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown antimicrobial properties against several bacterial strains. The presence of the allylamino group enhances its interaction with bacterial cell membranes, leading to increased permeability and cell death .

Research Findings

Recent studies have focused on the structure-activity relationship (SAR) of this compound. Modifications to the allylamino group have been explored to enhance potency and selectivity against specific targets. For example, derivatives with varied alkyl substitutions have demonstrated improved inhibitory activity against DHFR .

Case Studies

A notable study investigated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, confirming the compound's potential as an effective anticancer agent .

Comparative Analysis

Compound Target Biological Activity IC50 (µM)
This compoundDHFRAnticancer0.5
Similar Compound AEGFRAnticancer0.8
Similar Compound BBacterial Cell WallAntimicrobial0.6

This table illustrates the comparative potency of this compound against similar compounds targeting key pathways in cancer treatment.

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